molecular formula C7H6N2O2 B1310812 3-(2-Nitroethenyl)pyridine CAS No. 22568-11-2

3-(2-Nitroethenyl)pyridine

Cat. No.: B1310812
CAS No.: 22568-11-2
M. Wt: 150.13 g/mol
InChI Key: HIXBXAXEKNYDHU-HWKANZROSA-N
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Description

3-(2-Nitroethenyl)pyridine is an organic compound with the molecular formula C7H6N2O2 and a molecular weight of 150.14 g/mol . It is a derivative of pyridine, characterized by the presence of a nitroethenyl group at the third position of the pyridine ring. This compound is primarily used in research and has applications in various fields of chemistry and biology.

Scientific Research Applications

3-(2-Nitroethenyl)pyridine is utilized in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitroethenyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent such as sulfur dioxide (SO2). This reaction yields the N-nitropyridinium ion, which upon treatment with water, produces 3-nitropyridine . Another method involves the nitration of pyridine using nitric acid in trifluoroacetic anhydride, resulting in varying yields of 3-nitropyridine .

Industrial Production Methods: Industrial production of this compound is less common due to its primary use in research. the methods mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and safety measures.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Nitroethenyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 3-(2-aminoethenyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Nitroethenyl)pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine ring can participate in various binding interactions with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

    3-Nitropyridine: Similar structure but lacks the ethenyl group.

    2-(3-Pyridyl)-1-nitroethylene: Similar structure with the nitro group at a different position.

Uniqueness: 3-(2-Nitroethenyl)pyridine is unique due to the presence of both the nitro and ethenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-[(E)-2-nitroethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXBXAXEKNYDHU-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-52-3
Record name 3-(2-Nitroethenyl)pyridine
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